Ornidazole-d5
Description
Properties
Molecular Formula |
C₇H₅D₅ClN₃O₃ |
|---|---|
Molecular Weight |
224.66 |
Synonyms |
α-(Chloromethyl)-2-methyl-5-nitro-1H-imidazole-1-ethanol-d5; _x000B_1-(3-Chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole-d5; Madelen-d5; NSC 95075-d5; Ornidal-d5; Ro 7-0207-d5; Tiberal-d5; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Ornidazole D5
Advanced Synthetic Routes for Deuterium (B1214612) Incorporation
The synthesis of Ornidazole-d5 primarily involves two strategic approaches: direct deuterium exchange reactions on the Ornidazole (B1677491) molecule and the use of deuterated precursors in a "bottom-up" synthesis.
Deuterium Exchange Reactions
Deuterium-hydrogen (H-D) exchange is a common method for introducing deuterium into organic molecules. This technique typically targets the five hydrogen atoms on the propanol (B110389) side chain of Ornidazole.
A well-established method for synthesizing this compound involves an acid-catalyzed hydrogen-deuterium exchange reaction. In this process, non-deuterated Ornidazole is refluxed in deuterium oxide (D₂O) with an acid catalyst, such as benzoic acid or deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD). The reaction is typically carried out at elevated temperatures, for instance at 120°C for 48 hours under a nitrogen atmosphere. The acid facilitates the protonation (or in this case, deuteration) of the hydroxyl and nitro groups, which in turn promotes the exchange of hydrogen atoms for deuterium at the C1, C2, and C3 positions of the chloropropanol (B1252657) group. Following the reaction, the mixture is neutralized, and the product is extracted and purified, often by recrystallization, to yield this compound with high isotopic purity (≥98%).
| Parameter | Value | Reference |
| Reactants | Ornidazole, D₂O, Benzoic Acid | |
| Temperature | 120°C | |
| Duration | 48 hours | |
| Yield | ~90% | |
| Isotopic Purity | ≥98% | |
| Parameter | Value | Reference |
| Reactants | Ornidazole, D₂SO₄, CD₃OD | |
| Temperature | 60–90°C | |
| Duration | 65–110 hours | |
| Deuterium Incorporation | >90% |
It is crucial to control the reaction conditions, such as temperature (≤80°C) and duration (≤72 hours), to prevent unwanted deuterium exchange on the nitroimidazole ring.
Directed Deuteration using Deuterated Precursors
An alternative to post-synthetic modification is the use of deuterated building blocks, which allows for more precise control over the location of deuterium incorporation.
One synthetic route involves the reaction of 2-methyl-5-nitroimidazole (B138375) with a deuterated analog of epichlorohydrin, such as 1-chloro-2,3-epoxypropane-d5 or (D5)epichlorohydrin. medkoo.com This reaction can be catalyzed by a macroporous acidic resin in a solvent like ethyl acetate. google.com The process involves the nucleophilic attack of the nitroimidazole on the deuterated epichlorohydrin, followed by hydrolysis to yield the deuterated chloropropanol intermediate, which then forms this compound. This method can achieve a crude product yield of 75%, which can be further purified by crystallization. google.com
| Reactant | Role |
| 2-methyl-5-nitroimidazole | Starting Material |
| Deuterated Epichlorohydrin | Deuterium Source and Building Block |
| Macroporous Acidic Resin | Catalyst |
| Ethyl Acetate | Solvent |
For studies requiring stereospecific labeling, the synthesis of chiral deuterated intermediates is necessary. uzh.ch This can be achieved through various stereoselective reactions. For instance, a deuterated chloropropanol intermediate can be prepared by the deuterium reduction of 1-chloro-3-ketopropane using deuterium gas (D₂) over a palladium catalyst. Subsequent chiral resolution ensures the desired (R)- or (S)-configuration before coupling with 2-methyl-5-nitroimidazole. Another approach involves the stereoselective synthesis of deuterated allyl alcohols, which can then be converted to the desired deuterated pipecolic acid diastereomers through a chelate-enolate Claisen rearrangement. uzh.ch
Catalytic Deuterium Incorporation Methods
Catalytic methods offer an efficient means of incorporating deuterium. Transition metal catalysts, such as those based on rhodium or iridium, can facilitate H/D exchange between an organic substrate and a deuterium source like deuterated trifluoroacetic acid. acs.org While not specifically detailed for this compound in the provided context, catalytic deuteration of related nitroimidazole compounds has been explored. researchgate.net For example, palladium-catalyzed coupling reactions have been used for the synthesis of labeled deuterated anisoles. researchgate.net These methods often proceed under mild conditions and can offer high yields.
Isotopic Characterization
Confirming the successful incorporation and location of deuterium atoms is a critical step in the synthesis of this compound. This is primarily achieved through spectroscopic techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of this compound, which is higher than that of the non-deuterated compound due to the five deuterium atoms. The molecular ion peak for this compound is observed at m/z 224.65 [M+H]⁺ or 225.63, compared to approximately 219.63 g/mol for Ornidazole. Isotopic purity can be quantified by comparing the peak areas of the deuterated and non-deuterated fragments. A purity of ≥98% is typically required. lgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to verify the absence of hydrogen signals at the positions where deuterium has been incorporated. For this compound, this would be observed as a loss of signals corresponding to the protons on the propanol side chain. ²H NMR can be used to directly observe the deuterium signals, confirming their presence and location.
Infrared (IR) Spectroscopy: The presence of C-D bonds can be confirmed by the appearance of a characteristic C-D stretching absorption band in the IR spectrum, typically around 2856 cm⁻¹.
Spectroscopic and Chromatographic Characterization for Isotopic Purity and Enrichment
To ensure the quality and reliability of this compound for research applications, rigorous characterization using spectroscopic and chromatographic techniques is essential. These methods confirm the molecular weight, verify the location of deuterium atoms, and quantify the level of isotopic enrichment.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Isotopic Distribution
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the successful synthesis and isotopic purity of this compound. HRMS provides highly accurate mass measurements, allowing for the clear differentiation between the deuterated and non-deuterated forms of the compound. enovatia.com
The theoretical monoisotopic mass of this compound is approximately 224.0724526 Da, which is distinct from the non-deuterated Ornidazole's molecular weight of about 219.63 g/mol . nih.gov HRMS analysis of this compound will show a molecular ion peak corresponding to its increased mass. The isotopic distribution pattern observed in the mass spectrum provides a quantitative measure of the isotopic purity, which is typically expected to be ≥98% for this compound. schd-shimadzu.comlgcstandards.com The relative intensities of the isotopic peaks can be analyzed to determine the percentage of molecules that have been successfully deuterated. sisweb.com
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅D₅ClN₃O₃ | lgcstandards.com |
| Monoisotopic Mass (Da) | 224.0724526 | nih.gov |
| Expected Molecular Weight ( g/mol ) | ~224.66 | schd-shimadzu.com |
| Isotopic Purity | ≥98% | schd-shimadzu.comlgcstandards.com |
Deuterium Nuclear Magnetic Resonance (²H-NMR) Spectroscopy for Deuteration Site Verification
In the ¹H-NMR spectrum of this compound, the absence or significant reduction of proton signals corresponding to the propanol side chain confirms the successful substitution of hydrogen with deuterium. Conversely, the ²H-NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. researchgate.net This provides direct evidence of the location of the deuterium labels, ensuring the correct isomer has been synthesized. rsc.org
Table 2: NMR Spectroscopic Data for this compound
| Technique | Expected Observation | Purpose | Reference |
|---|---|---|---|
| ¹H-NMR | Absence/reduction of signals at δ 1.2–1.8 ppm and δ 3.6–4.1 ppm | Confirms replacement of protons | |
| ²H-NMR | Signals corresponding to deuterated positions | Verifies location of deuterium atoms |
Quantitative Assessment of Deuterium Incorporation Efficiency
The efficiency of deuterium incorporation is a critical parameter that is quantified to ensure the quality of the this compound standard. This is typically assessed using mass spectrometry by analyzing the isotopic mass distribution. researchgate.net
The analysis involves comparing the peak areas of the deuterated molecule (d5) with the non-deuterated (d0) and partially deuterated species. lgcstandards.com For high-quality this compound, the isotopic purity is expected to be greater than 98%, with minimal presence of the d0 form. schd-shimadzu.comlgcstandards.com This high level of incorporation is crucial for its use as an internal standard, as it minimizes interference from the analyte's own isotopic distribution.
Table 3: Quantitative Deuterium Incorporation Data for this compound
| Parameter | Specification | Analytical Method | Reference |
|---|---|---|---|
| Isotopic Purity | >98% | Mass Spectrometry | schd-shimadzu.com |
| Isotopic Enrichment | 98% ²H | Mass Spectrometry | schd-shimadzu.com |
| d0 content | < 0.55% | Mass Spectrometry | lgcstandards.com |
Stability Profiling of Deuterated this compound in Research Environments
The stability of a deuterated internal standard is paramount for its reliable use in quantitative bioanalysis. nih.gov Stability studies for this compound are conducted to evaluate potential deuterium loss and degradation under various conditions encountered during storage and sample processing. science.gov
Evaluation of Deuterium Loss under Varying Conditions
Deuterium-hydrogen exchange can potentially occur under certain pH and temperature conditions, leading to a loss of the isotopic label and compromising the accuracy of quantitative analyses. researchgate.net Stability assessments are performed by subjecting this compound to a range of conditions, including different pH values, temperatures, and storage durations.
For instance, the stability in various solvents (e.g., plasma, urine, acetonitrile) and at different temperatures (e.g., room temperature, refrigerated, frozen) is evaluated. fssai.gov.infssai.gov.in The extent of deuterium loss is monitored by LC-MS/MS, comparing the isotopic ratio over time. Studies on the non-deuterated form have shown degradation under alkaline and oxidative conditions, suggesting these would be critical conditions to test for the deuterated analog as well. fabad.org.tr
Table 4: Conditions for Evaluating Deuterium Loss
| Condition | Purpose | Analytical Technique |
|---|---|---|
| Varying pH (Acidic, Neutral, Alkaline) | To assess pH-dependent H-D exchange | LC-MS/MS |
| Varying Temperature (e.g., -20°C, 4°C, 25°C) | To determine temperature stability for storage and handling | LC-MS/MS |
| Different Solvents/Matrices (e.g., Methanol, Acetonitrile (B52724), Plasma) | To evaluate stability in common analytical and biological media | LC-MS/MS |
Advanced Analytical Methodologies Utilizing Ornidazole D5 As an Internal Standard
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. tudublin.ie In the context of bioanalysis, the use of a stable isotope-labeled internal standard like Ornidazole-d5 is crucial for correcting variations during sample preparation and analysis, thereby enhancing the reliability of the quantitative results.
Method Development and Optimization for Ornidazole (B1677491) and its Metabolites
The development of a robust LC-MS/MS method involves the careful optimization of several key parameters to achieve the desired sensitivity, selectivity, and speed of analysis. researchgate.net
The choice of the chromatographic column and mobile phase is fundamental for achieving efficient separation of ornidazole and its metabolites from endogenous plasma components. technologynetworks.com Reversed-phase columns, particularly C18 columns, are frequently employed for the analysis of ornidazole and its deuterated internal standard. technologynetworks.comchromatographyonline.com
Different column specifications and mobile phase compositions have been reported in the literature. For instance, one method utilized a Chiral-AGP column (150mm × 4.0mm, 5μm) for the enantioselective separation of ornidazole. nih.gov Another approach employed a C18 column with a particle size of 1.7 µm and a pore size of 100 Å. A Capcell PAK MG C18 column (100 × 4.6 mm, 5 μm) has also been successfully used. The selection of the column is often dictated by the specific requirements of the analysis, such as the need for chiral separation or fast UPLC applications. sielc.com
The mobile phase composition is equally critical. A common approach involves a gradient or isocratic elution using a mixture of an aqueous solution and an organic solvent, often with an additive to improve peak shape and ionization efficiency. chromatographyonline.com Examples of mobile phases include:
An isocratic mobile phase of 10mM ammonium (B1175870) acetate/acetic acid (100/0.01, v/v). nih.gov
A gradient elution with 0.1% formic acid in water and acetonitrile (B52724). chromatographyonline.com
A mixture of water and acetonitrile with phosphoric acid, which can be substituted with formic acid for MS compatibility. sielc.com
Interactive Data Table: Chromatographic Conditions for Ornidazole Analysis
| Parameter | Example 1 | Example 2 | Example 3 |
| Column Type | Chiral-AGP | C18 | Capcell PAK MG C18 |
| Column Dimensions | 150mm × 4.0mm, 5μm | Not Specified | 100 × 4.6 mm, 5 μm |
| Mobile Phase | 10mM ammonium acetate/acetic acid (100/0.01, v/v) | 0.1% formic acid in water/acetonitrile (gradient) | Not Specified |
| Reference | nih.gov |
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of polar molecules like ornidazole. farmaciajournal.com Optimization of ESI parameters is essential to maximize the signal intensity of the analyte and internal standard, thereby enhancing the sensitivity of the method. lcms.cz
Key parameters that are typically optimized include the ion spray voltage, nebulizer gas flow, curtain gas flow, and source temperature. chromatographyonline.com For the analysis of ornidazole and its deuterated analog, positive ESI mode is generally employed. nih.gov Optimized parameters from one study included a capillary voltage of 3.5 kV, a cone voltage of 20 V, and a desolvation temperature of 500°C. nih.gov The goal of this optimization is to find a set of conditions that provide a stable and high-intensity signal for the ions of interest. lcms.cz
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS scanning mode used for quantification. technologynetworks.com It involves monitoring a specific precursor ion to product ion transition for a particular compound. eurl-pesticides.eu For ornidazole and this compound, specific MRM transitions are selected to ensure accurate quantification without interference from other components in the sample matrix. nih.gov
The selection of MRM transitions is based on the fragmentation pattern of the parent molecules. Typically, the most intense and stable fragment ions are chosen. For ornidazole, a common transition is m/z 220 → 128. For this compound, the corresponding transition is m/z 225 → 128. nih.gov The use of at least two MRM transitions for each compound can provide additional confirmation of its identity. technologynetworks.com
Interactive Data Table: MRM Transitions for Ornidazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Ornidazole | 220 | 128 | nih.gov |
| This compound | 225 | 128 | nih.gov |
Method Validation in Bioanalytical Research
Bioanalytical method validation is a regulatory requirement to ensure that an analytical method is reliable and reproducible for its intended use. europa.eu This process involves the assessment of several parameters, including linearity, accuracy, precision, and stability. innovareacademics.in
Linearity is the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com A calibration curve is constructed by plotting the response (peak area ratio of the analyte to the internal standard) against the concentration of the analyte. europa.eu
For the determination of ornidazole enantiomers in human plasma using this compound as the internal standard, a linear concentration range of 0.030-10.0 μg/mL for each enantiomer was established. nih.gov The coefficient of determination (R²) for the calibration curve is expected to be close to 1, indicating a strong linear relationship. eurl-pesticides.eujapsonline.com The calibration range should encompass the expected concentrations of the analyte in the study samples. europa.eu
Evaluation of Accuracy and Precision
The use of this compound as an internal standard significantly enhances the accuracy and precision of quantitative analytical methods. Accuracy, defined as the closeness of a measured value to a standard or known value, and precision, the closeness of two or more measurements to each other, are critical parameters in method validation.
In studies quantifying ornidazole in various biological samples, the accuracy is often expressed as the percentage of recovery. For instance, methods utilizing this compound have demonstrated high accuracy, with mean recoveries of ornidazole from solutions ranging from 98.47% ± 0.37% to 99.47% ± 0.31% in tablet dosage forms. asianpubs.org In plasma and urine matrices, recovery rates have been reported to be between 98% and 102%.
Precision is typically evaluated by determining the intra-day and inter-day variation, expressed as the relative standard deviation (RSD). For diluted quality control samples of ornidazole analytes, RSD values for precision have been reported to be less than 4.8%. researchgate.net Another study reported inter- and intra-day precision RSD percentages within the ranges of 0.262–0.589 and 0.179–0.879, respectively. chromatographyonline.com These low RSD values indicate a high degree of precision for the analytical method.
Table 1: Accuracy and Precision Data for Ornidazole Analysis
Parameter Matrix Finding Source Accuracy (Recovery) Tablet Dosage Form 99.47% ± 0.31% sepscience.com Accuracy (Recovery) Plasma and Urine 98–102% asianpubs.org Accuracy (RE) Human Plasma (diluted QC) -8.5% to -1.3% researchgate.net Precision (RSD) Human Plasma (diluted QC) < 4.8% researchgate.net Precision (Inter-day RSD) - 0.262–0.589% chromatographyonline.com Precision (Intra-day RSD) - 0.179–0.879% chromatographyonline.com
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are crucial performance characteristics of a quantitative assay. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. europa.eu
For methods analyzing ornidazole, the LOD and LOQ are often determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. According to International Council for Harmonisation (ICH) guidelines, LOD can be calculated as 3.3σ/S and LOQ as 10σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. sepscience.com
In a study using high-performance liquid chromatography (HPLC), the LOD and LOQ for ornidazole were found to be 0.23 µg/mL and 0.7 µg/mL, respectively. chromatographyonline.com Another study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) reported a lower limit of quantification of 0.030 μg/mL for ornidazole enantiomers in human plasma. The use of an internal standard like this compound is instrumental in achieving these low detection and quantification limits by improving the signal-to-noise ratio and ensuring reliable measurements at low concentrations. fssai.gov.in
Table 2: LOD and LOQ Values for Ornidazole
Parameter Analytical Method Matrix Value Source LOD HPLC - 0.23 µg/mL chromatographyonline.com LOQ HPLC - 0.7 µg/mL chromatographyonline.com LOQ LC-MS/MS Human Plasma 0.030 µg/mL asianpubs.org
Matrix Effect Compensation Strategies
The matrix effect, a common challenge in bioanalytical methods, refers to the alteration of analyte ionization efficiency due to co-eluting endogenous components of the sample matrix. This can lead to either ion suppression or enhancement, affecting the accuracy and reproducibility of the results. The use of a stable isotope-labeled internal standard, such as this compound, is a primary strategy to compensate for these matrix effects. nih.gov
Because this compound is chemically identical to ornidazole, it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be effectively normalized. This approach is fundamental in techniques like LC-MS/MS for the analysis of ornidazole in complex matrices like plasma and urine.
Selectivity and Specificity Studies
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
In the context of this compound, its use as an internal standard is specific to the analysis of the 5-nitroimidazole class of compounds. Method validation studies for ornidazole analysis typically involve analyzing blank matrix samples from multiple sources to ensure that no endogenous interferences co-elute with the analyte or the internal standard. For example, in HPLC methods, the chromatograms of blank samples are checked for any interfering peaks at the retention time of ornidazole. asianpubs.org The high isotopic purity of this compound (often ≥99% deuterated forms) ensures minimal interference from the unlabeled compound, further enhancing the specificity of the assay. caymanchem.com
Sample Preparation Techniques for Complex Biological Matrices
The analysis of ornidazole in complex biological matrices such as plasma, serum, or tissue homogenates requires effective sample preparation to remove interfering substances like proteins and lipids. nih.gov The choice of sample preparation technique is crucial for obtaining clean extracts and ensuring the reliability of the analytical method.
Protein Precipitation (PP)
Protein precipitation is a widely used method for the removal of proteins from biological samples prior to analysis. biotage.com It involves the addition of a precipitating agent, typically an organic solvent like acetonitrile or an acid such as trichloroacetic acid (TCA), to the sample. biotage.comsigmaaldrich.com
A common procedure involves adding a threefold volume of cold acetonitrile to the plasma sample. biotage.com After vortexing and centrifugation, the precipitated proteins are separated, and the clear supernatant containing the analyte and the internal standard is collected for analysis. This "solvent first" method, where the precipitating solvent is added before the sample, can help prevent filter plate clogging and result in cleaner filtrates. biotage.com Another approach is perchloric acid (PCA) precipitation, where PCA is added to the sample, followed by incubation on ice and centrifugation to remove the precipitated proteins. abcam.com
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a more selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. sigmaaldrich.com It is used to clean up samples and concentrate analytes prior to chromatographic analysis. scharlab.com
An SPE method generally involves four steps:
Conditioning: The sorbent in the SPE cartridge is activated with a solvent. scharlab.com
Loading: The sample is passed through the sorbent bed, where the analyte and internal standard are retained. scharlab.com
Washing: Interferences are washed away from the sorbent with a specific solvent. scharlab.com
Elution: The retained analyte and internal standard are eluted from the sorbent with another solvent. scharlab.com
For the analysis of nitroimidazole compounds, various SPE cartridges and protocols can be employed. The choice of sorbent and solvents depends on the specific properties of the analyte and the matrix. scharlab.com For instance, a hydrophilic-lipophilic balanced (HLB) sorbent can be used for the extraction of compounds like chloramphenicol (B1208) from honey, a process that can be automated for high throughput. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
This compound is a valuable internal standard for the quantification of ornidazole using Gas Chromatography-Mass Spectrometry (GC-MS). bioscience.co.ukcaymanchem.com The GC-MS technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify various substances within a sample. imist.ma However, the analysis of polar and non-volatile compounds like nitroimidazoles, including ornidazole, presents challenges for direct GC-MS analysis, necessitating specific sample preparation strategies. researchgate.netresearchgate.netresearchgate.net
Chromatographic Separation and Mass Spectrometric Detection
Following derivatization, the sample is injected into the gas chromatograph. The separation occurs within a capillary column, where compounds are partitioned between a gaseous mobile phase (an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the column wall. imist.matamuc.edu The separation is based on the compounds' boiling points and their affinity for the stationary phase. niom.no Because this compound has nearly identical physicochemical properties to its non-deuterated counterpart, they travel through the column at almost the same rate, resulting in very similar retention times. scioninstruments.com
As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which breaks the molecules into predictable, charged fragments. imist.ma The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). tamuc.edu The key distinction between ornidazole and this compound lies in their mass. This compound is heavier due to the five deuterium (B1214612) atoms, resulting in a distinct molecular ion peak and fragmentation pattern with higher m/z values compared to the unlabeled ornidazole. This mass difference allows the detector to differentiate between the analyte and the internal standard, which is fundamental for isotope dilution analysis. scioninstruments.com For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) mode can be used, where the instrument is programmed to detect only the specific m/z values corresponding to the target analyte and the internal standard. imist.manih.gov
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a reference technique for achieving the highest level of accuracy and precision in quantitative analysis. nih.govresearchgate.netnih.gov The method relies on the addition of a known quantity of an isotopically labeled version of the analyte, such as this compound, to the sample at the earliest stage of preparation. nih.gov
This stable isotope-labeled standard acts as an ideal internal standard because it behaves almost identically to the endogenous (unlabeled) analyte throughout the entire analytical process, including extraction, derivatization, and injection. nih.govnih.gov Consequently, any loss of the target analyte during sample workup is mirrored by a proportional loss of the internal standard. nih.govnih.gov
The quantification is not based on the absolute signal intensity of the analyte, but on the ratio of the signal from the analyte (Ornidazole) to the signal from the stable isotope-labeled internal standard (this compound). scioninstruments.comresearchgate.net This ratio remains constant even if analyte is lost, correcting for variations in sample recovery and instrument response. This approach is widely used for the accurate determination of veterinary drug residues in matrices like animal tissues. nih.govusda.gov The use of IDMS provides absolute quantification, converting mass spectral intensity values into precise concentration values. researchgate.netmpg.de
Comparative Analysis with Other Deuterated Internal Standards
For quantitative analysis, the choice of internal standard is critical. The most effective internal standard is a stable isotope-labeled analog of the analyte itself. nih.govscioninstruments.comnih.gov this compound is the deuterated form of ornidazole, making it the optimal choice for several reasons.
Physicochemical Similarity : this compound shares nearly identical chemical and physical properties with ornidazole, including polarity, volatility, extraction efficiency, and derivatization reactivity. This ensures that both compounds behave similarly during sample preparation and chromatographic separation, leading to co-elution. scioninstruments.com
Correction for Matrix Effects : It effectively compensates for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix—because both the analyte and the standard are affected in the same way.
Accuracy and Precision : The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of the quantification compared to using other types of internal standards, such as a structural analog or a deuterated standard of a different compound. nih.govnih.gov
While other deuterated standards could be used, they would not provide the same level of accuracy. For instance, using a deuterated version of another nitroimidazole, like metronidazole, would be less ideal because subtle differences in chemical structure can lead to different recoveries during extraction and different efficiencies during derivatization. Similarly, standards from entirely different chemical classes, such as Cambendazole-d7 (a benzimidazole) or Pefloxacin-d5 (a fluoroquinolone), are unsuitable for the precise quantification of ornidazole as their chemical behavior would be significantly different. The specificity of this compound for the analysis of ornidazole ensures minimal bias and the most reliable quantitative results.
Table 2: Comparison of Internal Standard Types for Ornidazole Analysis
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled Analyte | This compound | Corrects for matrix effects, extraction loss, and instrument variability; co-elutes with analyte. nih.govnih.gov | Can be more expensive. |
| Structurally Related Compound | Metronidazole, Tinidazole | Similar chemical properties, may behave similarly in chromatography. | Differences in extraction recovery, derivatization yield, and ionization efficiency can introduce errors. nih.gov |
| Structurally Unrelated Compound | Pefloxacin-d5, Squalene researchgate.net | Commercially available. | Does not correct for analyte-specific losses during sample prep or matrix effects. scioninstruments.com |
Pharmacokinetic and Metabolic Research Applications of Ornidazole D5
Investigation of Ornidazole (B1677491) Metabolism in Preclinical Models and In Vitro Systems
Ornidazole-d5, a deuterated isotopologue of the antimicrobial agent Ornidazole, serves as a critical tool in pharmacokinetic and metabolic research. Its use in preclinical and in vitro models allows for a detailed investigation into the biotransformation of Ornidazole. These studies are fundamental to understanding the drug's efficacy and disposition. In vitro systems, such as human liver microsomes (HLMs) and human kidney microsomes (HKMs), provide a controlled environment to study specific metabolic reactions and enzyme kinetics.
Identification and Elucidation of Metabolic Pathways
The metabolism of Ornidazole is extensive, involving both phase I oxidative reactions and phase II conjugation reactions. Studies utilizing advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) have been instrumental in identifying and characterizing the resultant metabolites in various biological matrices, including plasma, urine, and bile researchgate.netresearchgate.netnih.gov.
Phase I metabolism of Ornidazole primarily involves oxidation. The drug is metabolized in the liver to form two major hydroxylated metabolites: the α-hydroxymethyl metabolite (M1) and the 2-hydroxymethyl metabolite fabad.org.trnih.govmedsafe.govt.nz. These oxidative pathways are crucial in the initial breakdown of the parent drug. The α-hydroxymethyl metabolite, specifically identified as alpha-(chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol, is a significant product of this biotransformation nih.gov. Studies have confirmed that these metabolites, along with the parent drug, are found in urine, indicating their route of elimination fabad.org.tr.
| Metabolite Name | Metabolic Pathway | Chemical Name | Reference |
|---|---|---|---|
| α-hydroxymethyl metabolite (M1) | Oxidation | alpha-(chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol | nih.gov |
| 2-hydroxymethyl metabolite | Oxidation | 1-chloro-3-(2-hydroxymethyl-5-nitro-1-imidazolyl)-2-propanol | fabad.org.tr |
Following oxidation, Ornidazole and its phase I metabolites undergo phase II conjugation reactions, which increase their water solubility and facilitate excretion wikipedia.org. The principal conjugation pathway for Ornidazole in humans is stereoselective glucuronidation researchgate.netnih.gov. This process accounts for a significant portion of the administered dose, with studies showing it is responsible for 37.3% of elimination nih.gov. The resulting glucuronide conjugates are primarily excreted in the urine fabad.org.tr.
Specific enzymes responsible for this reaction have been identified. Screening assays with various human recombinant UDP-glucuronosyltransferases (UGTs) have shown that UGT1A9 is the predominant isoform involved in the glucuronidation of R-ornidazole, while UGT2B7 almost exclusively catalyzes the glucuronidation of S-ornidazole nih.gov. In addition to glucuronidation, sulfation has also been identified as a conjugation pathway for Ornidazole metabolites in human bile researchgate.net.
| Conjugation Pathway | Enzymes Involved (Isoforms) | Significance | Reference |
|---|---|---|---|
| Glucuronidation | UGT1A9 (for R-ornidazole), UGT2B7 (for S-ornidazole) | Principal metabolic pathway in humans, accounting for 37.3% of the dose. | nih.gov |
| Sulfation | Not specified | Identified as a pathway for metabolites in human bile. | researchgate.net |
Role of Deuteration in Metabolic Profiling
The use of deuterated compounds like this compound is a cornerstone of modern metabolic research. Deuterium (B1214612) (²H), as a stable, non-radioactive isotope of hydrogen, provides a unique tool for tracing the fate of a drug molecule in biological systems pharmaffiliates.com. The substitution of hydrogen with deuterium creates a heavier, more stable carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond nih.gov. This property, known as the kinetic isotope effect, can slow down metabolic processes that involve the cleavage of this bond, thereby altering the pharmacokinetic profile of the drug nih.govacs.org.
This compound serves as an invaluable stable isotope-labeled internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC/MS) . By introducing a known concentration of this compound into a biological sample, researchers can accurately quantify the concentration of the unlabeled Ornidazole and its metabolites.
The distinct mass of this compound allows it to be differentiated from the endogenous, non-labeled drug. As the drug is metabolized, the deuterium label is retained on specific parts of the molecule, allowing for the precise tracking of the formation of various metabolites over time. This helps in constructing a detailed picture of the metabolic cascade and determining the rate of formation and subsequent elimination of each metabolite. This approach provides high-precision data crucial for understanding the complete pharmacokinetic profile of the drug researchgate.net.
In metabolic profiling, a significant challenge is distinguishing the signal of the parent drug from a complex background of endogenous molecules and its own metabolites, which often have similar chemical properties. Mass spectrometry is the primary analytical tool for this purpose.
The use of this compound as an internal standard greatly enhances the ability to differentiate these signals. Because this compound is chemically identical to Ornidazole but has a higher mass, it co-elutes during chromatography but is detected as a separate ion in the mass spectrometer nih.gov. This clear mass difference allows for the unambiguous identification and quantification of the parent drug. Similarly, the metabolites of this compound will also have a higher mass than their non-deuterated counterparts, enabling clear differentiation between the drug and its metabolic products in a single analytical run. This method eliminates ambiguity and improves the accuracy of metabolic profiling studies nih.govscispace.com.
Preclinical Pharmacokinetic Profiling utilizing this compound
The use of this compound is instrumental in the preclinical evaluation of Ornidazole's pharmacokinetic profile. medchemexpress.com These studies, typically conducted in animal models, provide foundational knowledge of how the drug behaves in a living system, which is essential for the drug development process. medchemexpress.com
ADME studies are fundamental to understanding the journey of a drug through the body. The use of this compound in animal models, such as rats, allows researchers to precisely track the parent drug and its metabolites. nih.gov
Absorption: Following administration, the concentration of this compound in plasma can be measured over time to determine the rate and extent of its absorption into the systemic circulation.
Distribution: By analyzing various tissues and fluids, researchers can map the distribution of this compound throughout the body. Like its non-deuterated counterpart, this compound is expected to be widely distributed in body tissues and fluids, including the cerebrospinal fluid.
Metabolism: Ornidazole undergoes metabolism primarily in the liver. mdpi.com The use of a deuterated analog helps in identifying and quantifying metabolites, as the deuterium label provides a distinct mass signature for detection by mass spectrometry. This allows for a detailed mapping of the metabolic pathways.
Excretion: The routes and rates of elimination of this compound and its metabolites from the body, primarily through urine and feces, are quantified to complete the pharmacokinetic picture.
| ADME Parameter | Description | Significance in Research |
| Absorption | The process by which the drug enters the bloodstream. | Determines the bioavailability of the drug. |
| Distribution | The reversible transfer of a drug from one location to another within the body. | Provides insight into where the drug exerts its effects. |
| Metabolism | The chemical alteration of a drug by the body. | Affects the drug's activity and duration of action. |
| Excretion | The removal of the drug and its metabolites from the body. | Determines the drug's half-life and dosing frequency. |
Data obtained from ADME studies with this compound are used to develop pharmacokinetic models. These mathematical models describe the time course of drug concentration in the body and allow for the estimation of key pharmacokinetic parameters.
Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated approach that integrates the physicochemical properties of a drug with anatomical and physiological data to predict its pharmacokinetic behavior. mdpi.com PBPK models can simulate drug concentrations in various tissues and can be particularly useful for predicting drug disposition in different populations. mdpi.com
Key Pharmacokinetic Parameters Estimated Using this compound Data:
| Parameter | Symbol | Description |
| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Plasma Concentration | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | The total exposure to the drug over time. |
| Elimination Half-life | t1/2 | The time it takes for the plasma concentration of the drug to decrease by half. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
The substitution of hydrogen with deuterium can sometimes alter the pharmacokinetic properties of a drug, a phenomenon known as the deuterium isotope effect. nih.govresearchgate.net This is primarily due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
Deuteration can lead to:
Altered Metabolic Pathways: In some cases, deuteration at one site of a molecule can shift metabolism to another site, a process known as "metabolic switching". nih.gov This can potentially lead to the formation of different metabolites, which may have different pharmacological or toxicological profiles. researchgate.net
The use of this compound allows for direct comparison with the non-deuterated Ornidazole to precisely quantify these potential isotopic effects on its pharmacokinetic parameters.
| Pharmacokinetic Parameter | Potential Impact of Deuteration | Reason |
| Half-life (t1/2) | Increased | Slower rate of metabolism due to the stronger C-D bond. |
| Clearance (CL) | Decreased | Slower elimination from the body due to reduced metabolism. |
| Area Under the Curve (AUC) | Increased | Greater overall drug exposure due to slower clearance. |
Isotopic Effects in Biological Systems
The introduction of deuterium into a molecule like Ornidazole can lead to observable isotopic effects in biological systems, which are valuable for research purposes.
The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. researchgate.net In the context of this compound, the KIE is most relevant to its metabolism by enzymes, such as those in the cytochrome P450 family. nih.gov
If the cleavage of a C-H bond is the rate-determining step in the metabolism of Ornidazole, then replacing that hydrogen with deuterium will slow down the reaction. nih.gov This is because more energy is required to break the stronger C-D bond. The magnitude of the KIE can provide valuable information about the mechanism of the enzymatic reaction.
The study of KIEs with this compound can help to:
Identify the specific sites on the molecule that are most susceptible to metabolic attack.
Elucidate the mechanisms of the enzymes responsible for Ornidazole metabolism.
Predict how changes in metabolism might affect the drug's efficacy and safety profile.
While it is generally believed that the substitution of hydrogen with deuterium does not significantly alter the shape, size, or electronic properties of a molecule, and therefore should not directly affect its interaction with its biological target, some recent research has begun to question this assumption. nih.govnih.gov
The subtle changes in vibrational modes and bond lengths caused by deuteration could, in some cases, influence the binding affinity and kinetics of a drug for its target receptor or enzyme. nih.gov this compound can be used in in vitro research models to investigate whether deuteration has any discernible effect on its interaction with its molecular targets, which for nitroimidazoles involves the reduction of the nitro group to generate reactive intermediates that damage microbial DNA.
Research in this area could provide new insights into the fundamental principles of drug-receptor interactions and potentially open up new avenues for drug design, where deuterium substitution is used not just to modify pharmacokinetics but also to fine-tune pharmacodynamic activity. nih.gov
Stereoselective Pharmacokinetics and Metabolism Studies using Enantiomerically Labeled this compound
The investigation into the stereoselective pharmacokinetics and metabolism of ornidazole, a chiral antimicrobial agent, is significantly advanced by the use of its deuterated isotopologues, specifically enantiomerically labeled this compound. While direct administration of this compound enantiomers in pharmacokinetic studies is not widely documented in available research, their role as internal standards in bioanalytical methods is crucial for the accurate quantification of the individual enantiomers of ornidazole in biological matrices. This enables detailed examination of the differential behavior of the R-(+) and S-(-) enantiomers in the body.
Research has consistently demonstrated that the pharmacokinetics of ornidazole are stereoselective, meaning the two enantiomers are absorbed, distributed, metabolized, and excreted at different rates. These differences can have implications for both the efficacy and safety profile of the racemic mixture administered in clinical practice.
One key study investigating the stereoselective pharmacokinetics of ornidazole involved the intravenous administration of the individual enantiomers, (+)-ornidazole and (-)-ornidazole, as well as the racemic mixture to beagle dogs. The results clearly indicated a significant difference in the elimination of the two enantiomers nih.gov. The total body clearance of (+)-ornidazole was found to be 1.4 times higher than that of its antipode, (-)-ornidazole, leading to a more rapid elimination of the (+)-enantiomer nih.gov. Consequently, the area under the plasma concentration-time curve (AUC) for (-)-ornidazole was approximately 1.2 times greater than that of (+)-ornidazole nih.gov. These findings highlight that the mean plasma levels of the (-)-enantiomer are higher than the (+)-enantiomer during the elimination phase nih.gov. The study also concluded that chiral inversion (the conversion of one enantiomer to the other) does not occur in vivo nih.gov.
Table 1: Pharmacokinetic Parameters of Ornidazole Enantiomers in Beagle Dogs Following Intravenous Administration
| Parameter | (+)-Ornidazole | (-)-Ornidazole |
|---|---|---|
| AUC (µg·h/mL) | Lower | Higher (approx. 1.2x) |
| Clearance (CL) | Higher (approx. 1.4x) | Lower |
| Half-life (t1/2) | Shorter | Longer |
| Mean Residence Time (MRT) | Shorter | Longer |
Data derived from a study on the intravenous administration of individual ornidazole enantiomers in beagle dogs nih.gov.
Further research in rats has corroborated the stereoselective disposition of ornidazole. Following separate intravenous and oral administration of the (S)- and (R)-enantiomers, significant differences in their pharmacokinetic profiles were observed. After intravenous administration, the half-life (t1/2) for (R)-ornidazole was longer (3.23 h) compared to (S)-ornidazole (2.19 h). Similarly, the AUC for (R)-ornidazole was significantly higher (203.09 µg·h/mL) than for (S)-ornidazole (138.40 µg·h/mL), while the clearance of (S)-ornidazole was higher researchgate.net. These findings were consistent with the results from oral administration researchgate.net.
Table 2: Comparative Pharmacokinetics of Ornidazole Enantiomers in Rats
| Route of Administration | Pharmacokinetic Parameter | (S)-Ornidazole | (R)-Ornidazole |
|---|---|---|---|
| Intravenous | t1/2 (h) | 2.19 | 3.23 |
| AUC (µg·h/mL) | 138.40 | 203.09 | |
| CL (L/h) | 0.08 | 0.05 | |
| Oral | t1/2 (h) | 2.49 | 3.42 |
| AUC (µg·h/mL) | 168.21 | 207.19 | |
| CL/F (L/h) | 0.11 | 0.09 |
Data from a study involving the separate administration of ornidazole enantiomers in rats researchgate.net.
The ability to accurately measure these differences in pharmacokinetic studies is heavily reliant on robust analytical methodologies. A sensitive and enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of ornidazole enantiomers in human plasma. This method utilizes stable isotopically labeled R-(+)-d5-ornidazole and S-(-)-d5-ornidazole as internal standards nih.gov. The use of these deuterated standards allows for precise quantification of each enantiomer, which is essential for the successful application of the method in stereoselective pharmacokinetic studies following the administration of racemic ornidazole nih.gov.
Applications of Ornidazole D5 in Fundamental Biological Research
Elucidating Mechanisms of Action of Ornidazole (B1677491) in Anaerobic Microorganisms and Protozoa
The antimicrobial efficacy of Ornidazole hinges on its activation within the target organisms. Ornidazole is a prodrug that remains inactive until it enters anaerobic bacteria or protozoa. patsnap.com Inside these microbes, the drug's 5-nitro group is reduced by low-redox-potential electron transport proteins, such as ferredoxin, which are unique to anaerobic metabolism. patsnap.com This reduction process is the key activation step, generating highly reactive nitroso radicals and other cytotoxic intermediates. patsnap.com
Ornidazole-d5 is instrumental in studying this bioactivation process. Because its reactivity is virtually identical to the non-labeled drug, it can be used in microbial cultures to probe the kinetics and efficiency of the reduction process. Researchers can use techniques like electron spin resonance (ESR) in conjunction with mass spectrometry to identify the specific radical intermediates formed from this compound, helping to confirm the precise chemical species responsible for cytotoxicity.
The primary mechanism of action for activated Ornidazole involves severe damage to microbial DNA. patsnap.comfabad.org.tr The reactive intermediates generated during the reduction of the nitro group interact directly with the helical structure of DNA, causing strand breakage and loss of helical structure. patsnap.com This damage disrupts critical cellular processes, including DNA replication and transcription, ultimately leading to microbial cell death. patsnap.compatsnap.com
This compound provides a sophisticated means to investigate these events at a molecular level. In research settings, it can be used to:
Trace DNA Adducts: By exposing anaerobic microbes to this compound and subsequently isolating their DNA, researchers can use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify fragments of DNA covalently bonded to the deuterated drug or its metabolites. The unique mass of this compound allows for the clear distinction of these adducts from the complex background of other cellular components.
Quantify Inhibition: In assays measuring nucleic acid synthesis (e.g., using radiolabeled nucleoside precursors), this compound can be used as a stable isotope-labeled internal standard for the accurate quantification of the parent drug, ensuring that the observed inhibition is correctly correlated with the drug concentration.
One study demonstrated that Ornidazole effectively induces DNA double-strand breaks in melanoma cells in a dose- and time-dependent manner, as measured by the Comet assay. nih.gov While this study used the non-labeled compound, this compound would be an essential tool in follow-up mechanistic studies to trace how the drug is metabolized and binds to DNA within these cells.
Beyond direct DNA damage, the metabolites of Ornidazole can interfere with other essential cellular processes. patsnap.com To understand these interactions, researchers rely on various in vitro systems, such as purified enzyme assays and cell-free extracts. In these experiments, precise quantification of the drug and its metabolites is crucial.
This compound serves as an ideal internal standard for quantitative analysis in these systems. researchgate.netresearchgate.netnih.gov When added to a biological sample at a known concentration at the beginning of the extraction process, it experiences the same processing variations and ionization suppression/enhancement in the mass spectrometer as the non-labeled Ornidazole. By comparing the signal of the analyte to the signal of the deuterated standard, researchers can achieve highly accurate and precise measurements. This allows for the reliable determination of key parameters, such as enzyme inhibition constants (Kᵢ) or the binding affinity of Ornidazole to specific proteins.
| Property | Ornidazole | This compound | Significance in Research |
| Chemical Formula | C₇H₁₀ClN₃O₃ | C₇H₅D₅ClN₃O₃ | Deuterium (B1214612) (D) substitution creates a mass shift. |
| Molar Mass | ~219.63 g/mol | ~224.66 g/mol | Allows differentiation from the parent drug in mass spectrometry. |
| Biological Activity | Antimicrobial | Essentially Identical | Functions as a reliable tracer without altering the biological system. |
| Reactivity | Bioactivated by nitro-reduction | Essentially Identical | Enables the study of the native drug's mechanism of action. |
| Primary Use | Therapeutic Agent | Research Tool | Used as a tracer and internal standard for quantitative analysis. |
Research into Antimicrobial Resistance Mechanisms
Antimicrobial resistance is a growing threat, and understanding the mechanisms by which microbes evade the effects of drugs like Ornidazole is a key area of research. Resistance to nitroimidazoles can arise from several factors, including decreased drug uptake, enhanced drug efflux, or, most commonly, alterations in the metabolic activation pathway. This often involves mutations in the genes encoding the nitroreductase enzymes responsible for reducing the drug's nitro group.
This compound can be a valuable tool in investigating these resistance mechanisms. For instance, comparing the metabolism of this compound in susceptible versus resistant microbial strains can reveal differences in metabolic pathways. If a resistant strain shows significantly lower levels of reduced this compound metabolites, it would provide strong evidence that impaired bioactivation is the mechanism of resistance.
Furthermore, the substitution of hydrogen with deuterium can sometimes alter the rate of metabolic processes due to the kinetic isotope effect. simsonpharma.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve breaking this bond. researchgate.netuobaghdad.edu.iq Researchers can exploit this by comparing the antimicrobial efficacy of Ornidazole and this compound against resistant strains. If this compound shows increased potency, it might suggest that the resistance mechanism involves a metabolic pathway that is slowed by deuteration, providing clues to the specific enzymes involved. A study on the related compound metronidazole found that a deuterated analogue exhibited better activity against certain anaerobic bacteria, suggesting that altering metabolic stability through deuteration can be a useful research strategy. researchgate.netuobaghdad.edu.iq
Role of this compound in Studying the Biological Fate of Nitroimidazole Derivatives
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to pharmacology. Stable isotope labeling is a cornerstone of modern ADME studies. metsol.commusechem.com this compound is an invaluable tracer for delineating the complete biological journey of Ornidazole.
When administered to preclinical models, this compound allows researchers to:
Track Pharmacokinetics: By collecting biological samples (e.g., blood, urine, tissues) over time, the concentration of both this compound and its metabolites can be accurately measured using LC-MS/MS. nih.gov This enables the precise determination of pharmacokinetic parameters like half-life, clearance, and volume of distribution. medsafe.govt.nznih.govresearchgate.net
Identify Metabolites: Ornidazole is known to be extensively metabolized in the liver into several compounds, including hydroxylated and conjugated forms. fabad.org.trresearchgate.net Administering this compound and analyzing excretions helps in the discovery and structural elucidation of these metabolites. The mass shift of +5 Da (or a smaller shift if part of the deuterated section is cleaved off) provides a clear marker to distinguish drug-related material from endogenous molecules.
Known Major Metabolites of Ornidazole Investigated Using Labeled Isotopes
| Metabolite Name | Metabolic Pathway | Significance |
| 2-hydroxymethyl metabolite | Oxidation | A primary active metabolite. medsafe.govt.nz |
| α-hydroxymethyl metabolite | Oxidation | A primary active metabolite. medsafe.govt.nz |
| M1 | Oxidative Pathway | One of two major metabolites. fabad.org.tr |
| M4 | Hydrolysis | One of two major metabolites. fabad.org.tr |
| Glucuronide Conjugates | Glucuronidation | A principal metabolic pathway in humans. researchgate.net |
Using this compound as a tracer provides definitive data on the metabolic profile of the drug, which is crucial for understanding its efficacy and for assessing potential drug-drug interactions. thalesnano.com
Quality Control and Reference Standard Applications in Pharmaceutical Research and Development
Use as a Certified Reference Material (CRM) for Ornidazole (B1677491) Quantification
Ornidazole-d5 is primarily intended for use as an internal standard for the precise quantification of Ornidazole in various biological and pharmaceutical matrices. caymanchem.commedkoo.com In analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a substance with similar physicochemical properties to the analyte that is added in a known amount to samples. nih.gov The use of a stable isotopically labeled internal standard is considered the gold standard, especially when using electrospray ionization (ESI) sources in LC-MS/MS, as it helps to correct for variations in sample preparation and instrument response, thereby minimizing matrix effects. ovid.com
By behaving almost identically to the unlabeled Ornidazole during extraction, chromatography, and ionization, this compound can effectively compensate for any analyte loss or signal fluctuation. nih.gov For quantification, the ratio of the mass spectrometric signal of the analyte (Ornidazole) to that of the internal standard (this compound) is measured. nih.gov This ratio is then used to determine the concentration of Ornidazole in the sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. This approach significantly enhances the accuracy and reproducibility of the quantification. lcms.cz
A rapid, sensitive, and enantioselective method developed for the determination of ornidazole enantiomers in human plasma utilized synthesized stable isotopically labeled R-(+)-d5-ornidazole and S-(-)-d5-ornidazole as internal standards. nih.gov The mass spectrometric data was acquired using the transitions of m/z 220→128 for the ornidazole enantiomers and m/z 225→128 for the d5-ornidazole enantiomers, demonstrating the distinct mass difference essential for this application. nih.gov
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₅D₅ClN₃O₃ |
| Molecular Weight | 224.7 |
| CAS Number | 2747915-64-4 |
| Synonym | (±)-Ornidazole-d5 |
| Purity | ≥99% deuterated forms (d₁-d₅) |
| Primary Application | Internal standard for Ornidazole quantification |
Analytical Method Development and Validation in Pharmaceutical Manufacturing
The development and validation of analytical methods are fundamental requirements for pharmaceutical manufacturing, ensuring that drugs are safe and effective. ijsra.net Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for method validation, which establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications. nih.govijsra.netresearchgate.net
This compound plays a crucial role in the development and validation of robust bioanalytical methods for Ornidazole. ovid.comnih.gov When developing a new LC-MS/MS assay, for instance, for the simultaneous determination of ornidazole and its metabolites in human plasma, deuterated internal standards like this compound are the preferred choice. ovid.com Their use helps to ensure the method's selectivity, sensitivity, accuracy, and precision, all of which are critical parameters evaluated during validation. nih.govijraset.com
For example, in the validation of an enantioselective method for Ornidazole, the use of d5-ornidazole enantiomers as internal standards contributed to achieving excellent precision and accuracy. nih.gov The intra- and inter-day precision, measured as relative standard deviation (RSD), were within 1.8-6.2% and 1.5-10.2%, respectively. nih.gov The accuracy, expressed as relative error (RE), ranged from -5.4% to 1.2%. nih.gov These values fall well within the acceptance criteria set by regulatory guidelines, demonstrating the suitability of the method for its intended purpose, such as pharmacokinetic studies. nih.govresearchgate.net
The process of method validation involves demonstrating that the analytical procedure is suitable for its intended use. ijsra.net This includes assessing parameters like linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net The stability and predictable behavior of this compound contribute significantly to the successful validation of these parameters in mass spectrometry-based methods. ovid.comnih.gov
Table 2: Example Validation Parameters for an LC-MS/MS Method Using this compound
| Validation Parameter | Specification/Result | Reference |
| Analyte | R-(+)-ornidazole and S-(-)-ornidazole | nih.gov |
| Internal Standard | R-(+)-d5-ornidazole and S-(-)-d5-ornidazole | nih.gov |
| Linearity Range | 0.030-10.0 μg/ml for each enantiomer | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.030 μg/ml for each enantiomer | nih.gov |
| Intra-day Precision (RSD) | 1.8 - 6.2% | nih.gov |
| Inter-day Precision (RSD) | 1.5 - 10.2% | nih.gov |
| Accuracy (RE) | -5.4% to 1.2% | nih.gov |
Ensuring Product Consistency and Purity of Ornidazole Active Pharmaceutical Ingredient (API)
The quality of the Active Pharmaceutical Ingredient (API) is paramount to the safety and efficacy of the final pharmaceutical product. nbinno.com Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure their products are consistently produced and meet established quality criteria. pharmacompass.com This involves rigorous testing of the API for identity, strength, and purity. ijsra.net
Reference standards, including isotopically labeled compounds like this compound, are indispensable tools in the quality control (QC) of pharmaceutical products. synzeal.com They are used in the development and validation of analytical methods that accurately quantify the API and identify any impurities. synzeal.com While this compound is not typically used to directly assess the bulk purity of the Ornidazole API in a manufacturing setting, its role is foundational to the accuracy of the methods used for this purpose.
By serving as a reliable internal standard, this compound ensures that the analytical methods used for release testing of the Ornidazole API are accurate and precise. caymanchem.comnih.gov These validated methods can then be used to determine the assay of the API, which is a critical quality attribute. nbinno.com For instance, a high-quality Ornidazole API should have an assay percentage consistently over 99%. nbinno.com The accuracy afforded by using this compound in the analytical procedure gives manufacturers confidence that their API meets these stringent specifications. nih.gov
Future Perspectives and Emerging Research Directions for Ornidazole D5
Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The integration of Ornidazole-d5 into advanced "omics" platforms like metabolomics and proteomics presents a significant opportunity to deepen our understanding of its parent compound's mechanism of action, metabolic fate, and effects on biological systems. researchgate.net Omics technologies allow for the large-scale, simultaneous analysis of entire sets of molecules such as genes, proteins, and metabolites, offering a holistic view of cellular processes. nih.govnih.gov
Metabolomics, the comprehensive study of metabolites in a biological system, can be employed to map the metabolic pathways affected by Ornidazole (B1677491). By using this compound as a stable isotope tracer, researchers can precisely track the biotransformation of the drug in vivo. This approach can help differentiate drug-derived metabolites from the endogenous metabolome, providing a clearer picture of its metabolic profile and identifying previously unknown metabolic products. mdpi.comresearchgate.net Such studies could reveal how deuteration at specific sites influences metabolic rates and pathways, offering insights into the kinetic isotope effect on a systemic level.
In parallel, proteomics, the study of the entire protein complement of a cell or organism, can elucidate how Ornidazole and its deuterated analog interact with cellular proteins. nih.gov Quantitative proteomics could be used to compare the protein expression profiles of cells or tissues exposed to Ornidazole versus a control group. This could identify protein targets of the drug and downstream effects on cellular pathways, including those involved in stress responses or apoptosis, as suggested by studies on Ornidazole's anti-cancer properties. nih.govmdpi.com Integrating proteomics with metabolomics can provide a powerful, multi-layered understanding of the drug's mechanism, potential off-target effects, and pathways related to drug resistance. nih.govnih.gov
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Research Application for this compound | Potential Insights |
|---|---|---|
| Metabolomics | Use as a stable isotope tracer to follow the metabolic fate of Ornidazole. | - Precise identification of drug metabolites.- Elucidation of metabolic pathways and rates.- Understanding the impact of deuteration on metabolism. |
| Proteomics | Comparative analysis of proteome changes after exposure to Ornidazole. | - Identification of direct protein targets.- Understanding effects on cellular signaling and stress pathways.- Discovery of biomarkers for drug efficacy or toxicity. |
| Integrated Omics | Combined metabolomic and proteomic analysis. | - Holistic view of the drug's mechanism of action.- Linking protein expression changes to metabolic shifts.- Comprehensive understanding of drug resistance mechanisms. |
Computational Chemistry and Molecular Modeling Studies of Deuteration Effects
Computational chemistry and molecular modeling are emerging as indispensable tools for predicting and understanding the effects of isotopic substitution on molecular properties. The primary difference between a hydrogen and a deuterium (B1214612) atom is the latter's additional neutron, which increases its mass. This seemingly subtle change strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Computational models can simulate how this increased bond strength, known as the kinetic isotope effect (KIE), influences the stability of this compound and its interactions with biological targets.
Future molecular modeling studies could focus on several key areas. Firstly, quantum mechanical calculations can be used to predict the stability of this compound against metabolic degradation, particularly by cytochrome P450 enzymes, which often act by breaking C-H bonds. By modeling the transition states of these reactions, researchers can quantify the KIE and identify metabolic "soft spots" in the molecule that could be protected by deuteration. nih.gov
Secondly, molecular docking and dynamics simulations can explore the impact of deuteration on drug-receptor binding. While deuteration does not change the molecule's shape, computational simulations have shown that heavy water (D₂O) can reduce the structural fluctuations of proteins. nih.gov Similar simulations could investigate whether the presence of deuterium in this compound alters its binding affinity or residence time at its target sites, such as microbial DNA or specific enzymes. These in silico studies can guide the design of next-generation deuterated analogs with optimized pharmacological properties. researchgate.net
Development of Novel Deuterated Analogs for Enhanced Research Utility
The strategic replacement of hydrogen with deuterium has become a validated approach in drug discovery to improve the pharmacokinetic and/or safety profiles of therapeutic agents. nih.govnih.gov This strategy, sometimes called a "deuterium switch," has led to FDA-approved drugs like deutetrabenazine. nih.govscienceopen.com Building on this precedent, a significant future direction is the development of novel deuterated analogs of Ornidazole, not just for use as internal standards, but as potentially superior therapeutic agents.
Research in this area would involve synthesizing Ornidazole analogs with deuterium placed at various metabolically vulnerable positions. The goal is to slow down the rate of metabolic breakdown, which could lead to several therapeutic advantages:
Improved Pharmacokinetic Profile: A longer biological half-life could allow for lower or less frequent dosing, improving patient compliance. uobaghdad.edu.iq
Increased Drug Exposure: Slower metabolism can lead to a higher area under the curve (AUC), potentially enhancing therapeutic efficacy. nih.gov
Reduced Formation of Toxic Metabolites: If a specific metabolite is responsible for adverse effects, deuteration at the site of its formation could reduce its production, leading to a better safety profile.
A study on the related nitroimidazole, Metronidazole, demonstrated that its deuterated analog exhibited better anaerobic antibacterial and anti-tubercular activity compared to the non-deuterated parent compound. researchgate.netuobaghdad.edu.iq This provides a strong rationale for exploring similar modifications for Ornidazole, potentially leading to new chemical entities with enhanced efficacy against resistant microbial strains or improved utility in other therapeutic areas, such as oncology. nih.govresearchgate.net
Table 2: Comparison of Deuterated vs. Non-Deuterated Drug Candidates
| Feature | Non-Deuterated Parent Drug | Novel Deuterated Analog | Potential Advantage of Deuteration |
|---|---|---|---|
| Metabolic Stability | Susceptible to metabolic breakdown at C-H bonds. | C-D bonds are stronger and less easily cleaved. | Slower metabolism, longer half-life. uobaghdad.edu.iq |
| Efficacy | Standard therapeutic effect. | Potentially higher exposure or altered target interaction. | Enhanced therapeutic activity. researchgate.net |
| Safety | May produce toxic metabolites. | May reduce the formation of specific metabolites. | Improved safety and tolerability profile. nih.gov |
| Dosing Regimen | Standard frequency and dose. | May allow for lower doses or less frequent administration. | Increased patient convenience and adherence. |
Standardization of Bioanalytical Methodologies involving Deuterated Internal Standards
While this compound is already used as an internal standard, there is a continuous need for the standardization and refinement of the bioanalytical methodologies that employ it. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). kcasbio.comscispace.com An ideal internal standard co-elutes with the analyte and corrects for variability in sample extraction, injection volume, and matrix-induced ion suppression or enhancement. kcasbio.comaptochem.com
Future efforts in this area will likely focus on several key aspects of standardization:
Purity and Isotopic Enrichment: Establishing universally accepted standards for the chemical and isotopic purity of this compound is crucial. The presence of residual unlabeled Ornidazole in the deuterated standard can interfere with the accurate quantification of the analyte at low concentrations. tandfonline.com
Method Validation Guidelines: Regulatory bodies like the European Medicines Agency (EMA) have emphasized the importance of using SIL-IS in bioanalytical method submissions. kcasbio.com Further development of specific guidelines for the validation of assays using deuterated standards will ensure robustness and reliability across different laboratories. This includes assessing potential isotopic exchange during sample processing and storage. scispace.com
Addressing Matrix Effects: While deuterated standards are excellent at compensating for matrix effects, complex biological samples can still pose challenges. kcasbio.com Ongoing research into advanced sample preparation techniques and novel LC-MS interfaces will help further minimize these effects, leading to more accurate and precise measurements.
Quality by Design (QbD) Approach: Applying QbD principles to method development can create a more robust and reliable analytical method. chromatographyonline.com This systematic approach involves identifying critical method attributes and process parameters to establish a "design space" where the method consistently delivers quality results.
By focusing on these areas, the scientific community can ensure that bioanalytical methods relying on this compound are robust, reliable, and standardized, which is essential for both preclinical research and clinical drug development. clearsynth.com
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize Ornidazole-d5 with high isotopic purity?
- Methodological Answer : Synthesis typically involves deuterium exchange or incorporation via catalytic methods. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR for deuterium labeling verification) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic enrichment (>98% purity). For quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards is recommended to minimize matrix effects .
Q. What analytical methods are suitable for validating the purity and stability of this compound in experimental matrices?
- Methodological Answer : Reverse-phase HPLC coupled with UV detection (e.g., at 310 nm) is commonly used. Stability studies should include forced degradation under acidic/alkaline, oxidative, and thermal conditions. Statistical validation (e.g., Student’s t-test for intraday/interday precision) ensures method robustness. Specificity testing must confirm no interference from metabolites or degradation products (Table 4 in provides an example framework).
Q. How should researchers design controlled experiments to study the isotopic effects of this compound in metabolic pathways?
- Methodological Answer : Use comparative studies with non-deuterated Ornidazole as a control. Variables include incubation time, enzyme kinetics (e.g., cytochrome P450 isoforms), and metabolite profiling via LC-MS/MS. Ensure isotopic purity is maintained by avoiding proton-deuterium exchange in aqueous buffers (e.g., use deuterated solvents where applicable) .
Advanced Research Questions
Q. How can contradictions in pharmacokinetic data for this compound be systematically addressed?
- Methodological Answer : Contradictions often arise from variability in deuterium retention or metabolic isotope effects. Apply triangulation by cross-validating results using multiple analytical platforms (e.g., NMR, LC-MS, and in vitro microsomal assays). Statistical tools like ANOVA can identify outliers, while meta-analysis of published datasets helps contextualize findings .
Q. What strategies optimize the detection of low-abundance deuterated metabolites in complex biological samples?
- Methodological Answer : Use high-sensitivity tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM). Sample preparation should include solid-phase extraction (SPE) to reduce matrix interference. Isotope dilution assays with stable isotope-labeled internal standards improve quantification accuracy .
Q. How can researchers evaluate the long-term stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Monitor deuterium loss via H-NMR and degradation products via LC-MS. Use Arrhenius equation modeling to predict shelf-life under standard storage conditions (2–8°C) .
Methodological and Ethical Considerations
Q. What statistical frameworks are critical for validating analytical methods in this compound research?
- Methodological Answer : Follow ICH Q2(R1) guidelines for linearity, accuracy, and precision. Use Fisher’s test for method comparison and Grubbs’ test for outlier detection. Reporting should include confidence intervals (e.g., 95% CI for recovery rates) and limit of quantification (LOQ) calculations .
Q. How should researchers address ethical considerations when using this compound in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
